N'-(2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide
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Overview
Description
N’~2~-(2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound featuring a triazole ring, a pyrazine moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-(2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile derivative under acidic or basic conditions.
Attachment of the Pyrazine Moiety: The pyrazine ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a pyrazine halide in the presence of a base.
Incorporation of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Final Assembly: The final compound is assembled by reacting the intermediate products under specific conditions, often involving condensation reactions and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole, pyrazine, or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N’~2~-(2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole and pyrazine moieties are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with specific enzymes or receptors in biological systems.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also serve as a precursor for the synthesis of dyes, pigments, or other functional materials.
Mechanism of Action
The mechanism of action of N’~2~-(2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyrazine and thiophene rings can participate in π-π stacking interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-mesityl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N’~2~-(2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is unique due to its combination of a triazole ring, a pyrazine moiety, and a thiophene ring This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds
Properties
Molecular Formula |
C14H13N7O2S2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N'-[2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C14H13N7O2S2/c1-21-12(9-7-15-4-5-16-9)18-20-14(21)25-8-11(22)17-19-13(23)10-3-2-6-24-10/h2-7H,8H2,1H3,(H,17,22)(H,19,23) |
InChI Key |
WWZWBTIEDQVBLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NNC(=O)C2=CC=CS2)C3=NC=CN=C3 |
Origin of Product |
United States |
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